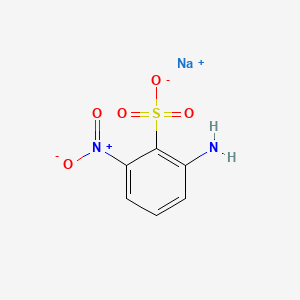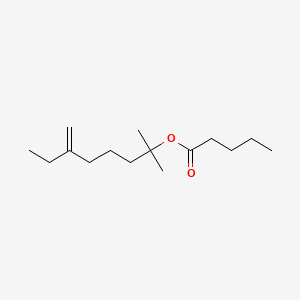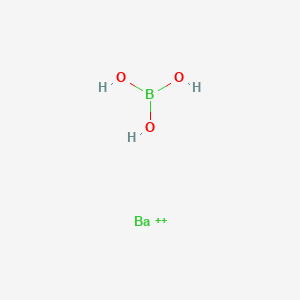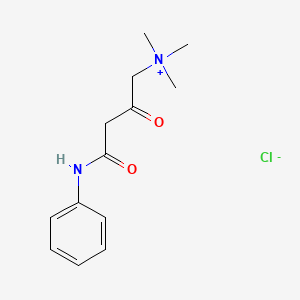![molecular formula C11H25N3O B12665544 N,N-bis[3-(dimethylamino)propyl]formamide CAS No. 80459-59-2](/img/structure/B12665544.png)
N,N-bis[3-(dimethylamino)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[3-(dimethylamino)propyl]formamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.1882 g/mol . It is also known by other names such as dimethylaminopropyl formamide and N,N-dimethyl-N’-formylpropylenediamine . This compound is characterized by its formamide group attached to a propyl chain with dimethylamino substituents.
Preparation Methods
N,N-bis[3-(dimethylamino)propyl]formamide can be synthesized through the reaction of dimethylamine with acrylamide, followed by a thermal decomposition under basic conditions . This reaction initially forms dimethylaminopropylamide, which then undergoes a thermal decomposition to yield the desired product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
N,N-bis[3-(dimethylamino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Scientific Research Applications
N,N-bis[3-(dimethylamino)propyl]formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-bis[3-(dimethylamino)propyl]formamide involves its interaction with molecular targets through its formamide and dimethylamino groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules and chemical reagents . The pathways involved in its mechanism of action include the formation of intermediates that facilitate the desired chemical transformations.
Comparison with Similar Compounds
N,N-bis[3-(dimethylamino)propyl]formamide can be compared with other similar compounds such as:
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has a similar structure but with additional dimethylamino groups, making it more reactive in certain chemical reactions.
N,N-dimethyl-N’-formylpropylenediamine: This compound is structurally similar but lacks the additional dimethylamino groups, resulting in different reactivity and applications.
This compound stands out due to its unique combination of formamide and dimethylamino groups, which confer specific reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
80459-59-2 |
|---|---|
Molecular Formula |
C11H25N3O |
Molecular Weight |
215.34 g/mol |
IUPAC Name |
N,N-bis[3-(dimethylamino)propyl]formamide |
InChI |
InChI=1S/C11H25N3O/c1-12(2)7-5-9-14(11-15)10-6-8-13(3)4/h11H,5-10H2,1-4H3 |
InChI Key |
CAAWLEUNKIZZLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















